
3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a piperazine ring, a methyl group, and a phenyl group attached to a pyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine typically involves multiple steps. One common method includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine. The reaction is often mediated by polyphosphoric acid (PPA) to facilitate the intramolecular cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include precise control of temperature, pressure, and the use of industrial-grade reagents to maintain consistency and yield.
化学反应分析
Types of Reactions
3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine or pyridazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of amines or alcohols.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of receptor binding and enzyme inhibition.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .
相似化合物的比较
Similar Compounds
3-(4-Substituted-piperazin-1-yl)cinnolines: These compounds share a similar piperazine structure but differ in the substituents attached to the piperazine ring.
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine: This compound has a similar piperazine core but with different substituents and a tricyclic structure.
Uniqueness
What sets 3-(4-Cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine apart is its unique combination of cyclohexyl, methyl, and phenyl groups attached to the piperazine and pyridazine rings. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
923951-07-9 |
|---|---|
分子式 |
C21H28N4 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
3-(4-cyclohexylpiperazin-1-yl)-4-methyl-6-phenylpyridazine |
InChI |
InChI=1S/C21H28N4/c1-17-16-20(18-8-4-2-5-9-18)22-23-21(17)25-14-12-24(13-15-25)19-10-6-3-7-11-19/h2,4-5,8-9,16,19H,3,6-7,10-15H2,1H3 |
InChI 键 |
MBGGCEZBJHYVKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1N2CCN(CC2)C3CCCCC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
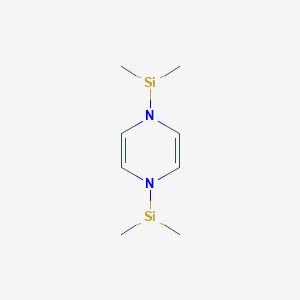
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)

![Propanamide, 2,2-dimethyl-N-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B14165044.png)
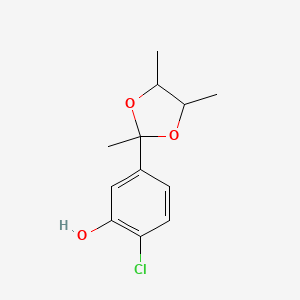
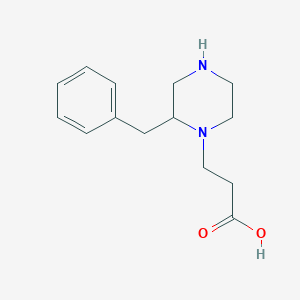
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester](/img/structure/B14165064.png)
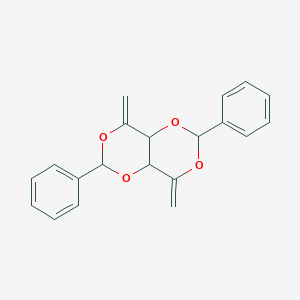
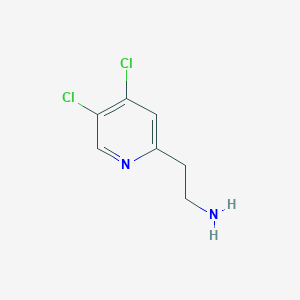
![tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B14165084.png)
![Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B14165095.png)
